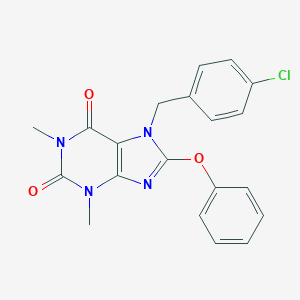
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as Ro 31-8220, and it belongs to the family of purine derivatives.
Mécanisme D'action
The mechanism of action of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of protein kinases. This compound binds to the ATP-binding site of the protein kinase, preventing the phosphorylation of its substrates. This inhibition of protein kinases leads to the modulation of several cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione have been studied in vitro and in vivo. This compound has been shown to inhibit the growth and proliferation of cancer cells, including leukemia cells, breast cancer cells, and prostate cancer cells. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its high potency and specificity for protein kinases. This compound has been shown to have inhibitory effects on several protein kinases, making it a useful tool for studying the role of protein kinases in cellular processes. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Careful dose-response studies and specificity assays should be performed to ensure the validity of the experimental results.
Orientations Futures
For the research of 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione include the development of more specific and potent inhibitors of protein kinases. This compound has shown promising results in inhibiting several protein kinases, but more research is needed to understand its full potential in modulating cellular processes. In addition, the use of this compound in combination with other drugs or therapies should be explored for its potential synergistic effects. Finally, the development of new methods for the delivery of this compound to target tissues or cells should be investigated to improve its efficacy and reduce potential toxicity.
Méthodes De Synthèse
The synthesis method for 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione involves several steps. The first step is the condensation of 4-chlorobenzylamine with 3,7-dimethylxanthine to form 7-(4-chlorobenzyl)-3,7-dihydro-1H-purine-2,6-dione. The second step involves the reaction of this intermediate compound with phenoxyacetyl chloride to form 7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione. This synthesis method has been optimized for high yield and purity of the final product.
Applications De Recherche Scientifique
7-(4-chlorobenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and protein kinase G (PKG). These protein kinases are involved in many cellular processes, including signal transduction, gene expression, and cell growth and differentiation.
Propriétés
Formule moléculaire |
C20H17ClN4O3 |
|---|---|
Poids moléculaire |
396.8 g/mol |
Nom IUPAC |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione |
InChI |
InChI=1S/C20H17ClN4O3/c1-23-17-16(18(26)24(2)20(23)27)25(12-13-8-10-14(21)11-9-13)19(22-17)28-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clé InChI |
PFVKIEILYFQLHI-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295362.png)
![N-(3-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295363.png)
![N-(3-chlorophenyl)-2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295364.png)
![N-(2-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295366.png)
![N-(4-chlorophenyl)-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295367.png)
![N-(2-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide](/img/structure/B295371.png)
![N-(4-methylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295372.png)